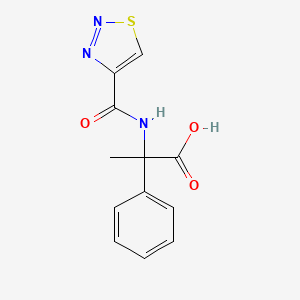![molecular formula C7H11N3O2S B7589736 2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid, commonly known as PTDA, is an organic compound with potential applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological systems. In
Mechanism of Action
PTDA binds to the allosteric site of the N-methyl-D-aspartate (NMDA) receptor and enhances its activity. This leads to an increase in calcium influx into the cell, which triggers downstream signaling pathways involved in synaptic plasticity and neuronal survival. PTDA also activates the cysteine/glutamate antiporter system, which regulates the extracellular concentration of glutamate and protects against excitotoxicity.
Biochemical and Physiological Effects
PTDA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. PTDA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
PTDA is a useful tool for studying the NMDA receptor and its role in synaptic plasticity and neuroprotection. Its allosteric binding site makes it a valuable alternative to other NMDA receptor modulators, such as glycine and D-serine. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the presence of other neurotransmitters and neuromodulators.
Future Directions
PTDA has the potential to be used in various areas of scientific research, such as drug discovery, neurodegenerative diseases, and cognitive disorders. Future studies could explore its effects on different types of neurons and brain regions, as well as its interactions with other neurotransmitter systems. PTDA could also be used as a tool for developing new drugs that target the NMDA receptor and its downstream signaling pathways.
Synthesis Methods
PTDA can be synthesized using a multistep process involving the reaction of 2-aminothiazole with isopropyl bromide and sodium hydride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.
Scientific Research Applications
PTDA has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to modulate the activity of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes. PTDA has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
properties
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-9-7(13-10-6)8-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFQVLSONATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)




![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)